Metonitazene citrate is a synthetic opioid belonging to the class of compounds known as nitazenes, which are characterized by their potent analgesic properties. Originally developed in the late 1950s, these compounds were initially intended for therapeutic use but have since gained notoriety due to their association with illicit drug use and overdose cases. Metonitazene is particularly noted for its high affinity for the mu-opioid receptor, which contributes to its analgesic effects.
Metonitazene was synthesized as part of research into opioid analgesics, specifically targeting the mu-opioid receptor. It is derived from modifications of existing opioid structures, with its synthesis reported in various studies that highlight its pharmacological potential and risks associated with misuse .
Metonitazene citrate is classified under:
The synthesis of metonitazene citrate involves several chemical reactions typically following established protocols for synthesizing nitazene analogs.
The synthesis process has been optimized to yield metonitazene efficiently, with reported yields varying based on the specific synthetic route employed. Analytical methods confirm the identity and purity of the synthesized product through fragmentation pattern analysis and retention time comparisons in chromatographic methods .
Metonitazene citrate has a complex molecular structure characterized by a benzimidazole core substituted at various positions. Its molecular formula is , with a molar mass of approximately 380.44 g/mol.
Metonitazene undergoes various chemical reactions typical of opioid compounds, particularly metabolic transformations.
These metabolic pathways are crucial for understanding both the pharmacokinetics and potential toxicity of metonitazene, especially in forensic contexts where its metabolites are analyzed in biological matrices such as blood and urine .
Metonitazene primarily exerts its effects through activation of the mu-opioid receptor.
Metonitazene citrate has several applications primarily within scientific research:
The foundational chemistry of benzimidazole opioids originated in the 1950s through exploratory research by the Swiss pharmaceutical company Chemische Industrie Basel (CIBA). Scientists including Hunger, Kebrle, and Hoffmann systematically modified the 2-benzylbenzimidazole core structure to develop novel analgesics. Their work, documented in Helvetica Chimica Acta, revealed critical structure-activity relationships (SARs):
Despite promising analgesia, CIBA abandoned clinical development due to disproportionate respiratory depression in preclinical models. These compounds remained obscure until their 21st-century re-emergence as designer opioids [1] [6].
Nitazenes reappeared in forensic toxicology casework as regulatory pressures reduced fentanyl analogue availability. Key milestones include:
Metonitazene citrate exemplifies strategic molecular modifications to circumvent drug controls while retaining opioid bioactivity. Its design leverages three key SAR principles established during CIBA’s research:
Table 1: Structural Modifications Governing Benzimidazole Opioid Potency
| Position | Modification | Prototype Compound | Relative Potency (Morphine=1) | Effect on MOR Activation |
|---|---|---|---|---|
| R₁ (para-benzyl) | Methoxy | Metonitazene | 100 | High efficacy in cAMP assays |
| Ethoxy | Etonitazene | 1,000–1,500 | Gold standard potency | |
| Isopropoxy | Isotonitazene | 500 | ~100x fentanyl potency | |
| R₂ (benzimidazole 5-position) | Nitro group | Metonitazene | 100 | Critical for high potency |
| Hydrogen (desnitro) | Metodesnitazene | 1 | Drastic activity reduction | |
| R₃ (side chain) | N,N-diethyl | Metonitazene | 100 | Baseline activity |
| N-pyrrolidino | Metonitazepyne | Not reported | Retains high potency | |
| N-desethyl | N-desethyl metonitazene | Not reported | Active metabolite |
Forensic analyses confirm that minor structural changes significantly alter detection challenges. For example, metonitazene’s metabolism parallels isotonitazene, producing N-desethyl and O-desalkyl metabolites requiring specialized liquid chromatography-mass spectrometry (LC-MS) screening protocols [7] [1].
Table 2: Chronology of Key Nitazene Analogues in Illicit Markets (2019–2024)
| Year | Compound | Structural Features | Initial Region Detected |
|---|---|---|---|
| 2019 | Isotonitazene | R₁=isopropoxy; R₂=NO₂; R₃=N,N-diethyl | Europe & North America |
| 2020 | Metonitazene | R₁=methoxy; R₂=NO₂; R₃=N,N-diethyl | United States |
| 2021 | N-Desethyl isotonitazene | R₁=isopropoxy; R₂=NO₂; R₃=N-desethyl | Global |
| 2021 | Etonitazepyne (N-pyrrolidino etonitazene) | R₁=ethoxy; R₂=NO₂; R₃=N-pyrrolidino | United Kingdom |
| 2022 | Protonitazepipne | R₁=propoxy; R₂=NO₂; R₃=N-piperidinyl | Europe |
| 2024 | N-Pyrrolidino metonitazene | R₁=methoxy; R₂=NO₂; R₃=N-pyrrolidino | United States |
The trajectory of metonitazene citrate underscores a broader trend: nitazenes evolve via rational analog design rooted in 1950s SAR data, posing persistent challenges for public health and forensic monitoring [1] [4] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6